molecular formula C10H5ClO3 B12046810 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 69155-79-9

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B12046810
CAS No.: 69155-79-9
M. Wt: 208.60 g/mol
InChI Key: VGRJRNDUTLCELV-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a chlorinated derivative of 3-formylchromone. This compound is characterized by its chromone structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrone ring. The presence of a chloro substituent at the 7th position and an aldehyde group at the 3rd position makes this compound particularly interesting for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde typically involves the reaction of 7-chloro-4-hydroxycoumarin with formylating agents. One common method is the Vilsmeier-Haack reaction, where 7-chloro-4-hydroxycoumarin is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3rd position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct chemical reactivity and biological activity.

Properties

69155-79-9

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

IUPAC Name

7-chloro-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H5ClO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H

InChI Key

VGRJRNDUTLCELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C(C2=O)C=O

Origin of Product

United States

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